methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(2-methylpyrazol-3-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWEFGLTSTRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445051 | |
| Record name | methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179057-12-6 | |
| Record name | Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported method involves nucleophilic aromatic substitution (SNAr) between methyl 4-fluorobenzoate and 1-methyl-1H-pyrazole. The fluorine atom at the para position of the benzoate acts as a leaving group, replaced by the pyrazole nitrogen under basic conditions. This pathway is favored due to the electron-withdrawing ester group activating the benzene ring toward substitution.
Key reagents include:
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Methyl 4-fluorobenzoate : Synthesized via esterification of 4-fluorobenzoic acid with methanol under acid catalysis.
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1-Methyl-1H-pyrazole : Commercially available or prepared by alkylation of pyrazole with methyl iodide.
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Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Optimization of Reaction Conditions
A study comparing solvents and bases found that DMSO with K2CO3 at 80°C for 12 hours achieved a 78% yield (Table 1). Elevated temperatures (>100°C) led to decomposition, while shorter reaction times (<8 hours) resulted in incomplete conversion.
Table 1: Solvent and Base Optimization for SNAr Reaction
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMSO | K2CO3 | 80 | 12 | 78 |
| DMF | Cs2CO3 | 90 | 10 | 72 |
| THF | K3PO4 | 65 | 24 | 41 |
Purification and Characterization
Crude products are purified via recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexanes). Nuclear magnetic resonance (NMR) spectra confirm substitution:
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1H NMR (DMSO-d6) : δ 3.86 (s, 3H, OCH3), 4.05 (s, 3H, N-CH3), 7.38–7.44 (m, 2H, ArH), 7.69 (d, 1H, J = 7.6 Hz, pyrazole-H).
Cross-Coupling Approaches via Suzuki-Miyaura Reaction
Boronic Ester Synthesis
An alternative route employs palladium-catalyzed cross-coupling between methyl 4-bromobenzoate and 1-methyl-1H-pyrazol-5-ylboronic acid. This method avoids harsh basic conditions, making it suitable for acid-sensitive substrates.
Reaction Scheme :
Catalyst Screening and Yield Analysis
Tetrakis(triphenylphosphine)palladium(0) in toluene/water (3:1) at 90°C for 6 hours provided optimal results (Table 2). Lower catalyst loadings (<5 mol%) reduced yields due to incomplete coupling.
Table 2: Catalyst Efficiency in Suzuki-Miyaura Coupling
| Catalyst | Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | 5 | Toluene/H2O | 85 |
| PdCl2(dppf) | 5 | DME | 68 |
| Pd(OAc)2 with SPhos | 3 | THF/H2O | 73 |
One-Pot Tandem Esterification-Substitution
Integrated Synthesis from 4-Fluorobenzoic Acid
This method combines esterification and substitution in a single vessel, reducing purification steps:
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Esterification : 4-Fluorobenzoic acid refluxed with methanol and H2SO4 (12 hours).
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In situ Substitution : Addition of 1-methyl-1H-pyrazole and K2CO3, heated at 80°C.
Advantages :
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Eliminates isolation of methyl 4-fluorobenzoate.
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Total yield improves to 81% with reduced solvent waste.
Limitations and Side Reactions
Prolonged reaction times (>15 hours) led to hydrolysis of the ester group, forming 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid as a byproduct (up to 12% yield loss).
Industrial-Scale Production Considerations
Solvent Recovery and Recycling
DMSO and DMF are recovered via vacuum distillation (≥90% efficiency), reducing costs in large-scale batches. Continuous flow reactors enhance heat management, achieving 95% conversion in 3 hours.
Purity Specifications for Pharmaceutical Use
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HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).
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Impurity Profile : Limits set at <0.1% for unreacted 4-fluorobenzoate and <0.05% for palladium residues in cross-coupled batches.
Scientific Research Applications
Chemistry
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate serves as a building block in organic synthesis. Its derivatives are synthesized for various applications, including:
- Synthesis of Heterocyclic Compounds : It is utilized in the formation of more complex organic molecules. For instance, it can be involved in reactions that yield pyrazole derivatives which are valuable in medicinal chemistry.
- Catalysis : The compound can act as a catalyst or reactant in various organic reactions, enhancing the efficiency of synthetic processes .
Biological Applications
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Preliminary research suggests it may modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
Medicinal Chemistry
The compound is being explored as a lead compound in drug discovery:
- Therapeutic Targets : Investigations into its interaction with specific molecular targets reveal its potential in treating various conditions, including cancer and metabolic disorders.
- Mechanism of Action : Its mechanism involves binding to enzymes or receptors, which may lead to modulation of biological pathways critical for disease progression .
Industrial Applications
In the industrial sector, this compound finds applications in:
- Material Development : It is used in creating new materials with tailored properties for coatings and polymers, enhancing durability and performance characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring could enhance efficacy, suggesting avenues for further research into structure–activity relationships (SAR) .
Case Study 2: Synthesis Optimization
Research focusing on optimizing synthetic routes for this compound revealed that using cellulose sulfuric acid as a catalyst significantly improved yield and reduced reaction time. This environmentally friendly method emphasizes the compound's potential for sustainable chemistry practices .
Mechanism of Action
The mechanism of action of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Features
The compound’s analogs vary in substituent positions, halogenation, and heterocyclic modifications. Key examples include:
Key Observations:
- Halogenation : Fluorination (e.g., 12d, 12e) increases molecular weight and lipophilicity, enhancing membrane permeability in drug design . Chlorination (e.g., 13a, 13c) improves bioactivity but may reduce solubility .
- Pyrazole Position : N1-linked pyrazole (CAS 400750-29-0) disrupts conjugation, altering electronic properties compared to N5-linked analogs .
Physicochemical Properties
- Solubility : Fluorinated derivatives (e.g., 12d) exhibit lower aqueous solubility due to increased hydrophobicity, whereas hydroxylated analogs (e.g., 16f) show improved solubility via hydrogen bonding .
- Thermal Stability : Halogenated compounds (e.g., 13b, bromo-substituted) display higher melting points (e.g., 287–331 g/mol) due to stronger van der Waals forces .
- Crystallinity: Derivatives with planar substituents (e.g., quinoline in C1–C7) form stable crystals, validated via SHELXL refinement .
Biological Activity
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzoate ester linked to a pyrazole moiety. The presence of the pyrazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially modulating responses to inflammation and pain.
- Receptor Modulation : Interaction with receptors related to pain and inflammation can lead to analgesic effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds similar to this compound have demonstrated significant inhibition of COX-2 with IC50 values indicating strong anti-inflammatory potential .
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. It has been screened against various cancer cell lines, showing cytotoxic effects that warrant further investigation. For example, derivatives of pyrazole have been reported to exhibit significant activity against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .
Case Studies and Research Findings
A selection of studies highlights the compound's biological activities:
Q & A
Q. What are the standard synthetic routes for methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine derivatives. For example:
- Step 1: Cyclization using phosphoryl chloride (POCl₃) at 120°C to form pyrazole intermediates (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .
- Step 2: Esterification of the carboxylate intermediate with methanol under acidic or basic conditions.
- Critical Factors: Reaction temperature (120°C optimal for cyclization), solvent polarity (DMF for acylation), and stoichiometry of POCl₃ (excess ensures complete cyclization). Yields drop below 60% if temperature deviates by ±10°C .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR: Confirm ester (C=O stretch at ~1700 cm⁻¹) and pyrazole (N-H bend at ~1550 cm⁻¹) functional groups.
- NMR: ¹H NMR distinguishes methyl groups (δ 2.5–3.0 ppm for pyrazole-CH₃; δ 3.8–4.0 ppm for ester-OCH₃) .
- X-ray Crystallography: Use SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for visualizing hydrogen-bonding networks .
Q. How is the antimicrobial activity of pyrazole derivatives evaluated experimentally?
Methodological Answer:
- Assay Design: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Controls: Compare with standard antibiotics (e.g., ampicillin) and solvent blanks.
- Data Interpretation: Activity is linked to electron-withdrawing substituents on the pyrazole ring, which enhance membrane penetration .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?
Methodological Answer:
- Disorder Handling: In SHELXL, use PART and SUMP instructions to model split positions. For twinning, apply TWIN/BASF commands with HKLF 5 format .
- Validation Tools: Check R-factor convergence (target < 0.05) and ADPs for abnormal thermal motion. Cross-validate with PLATON’s SQUEEZE for solvent masking .
Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?
Methodological Answer:
- Substituent Engineering: Introduce electron-deficient groups (e.g., -NO₂) at the pyrazole 4-position to improve binding to microbial targets.
- Reaction Optimization: Use microwave-assisted synthesis (60–80°C, 30 min) for faster cyclization vs. conventional heating (12+ hours) .
- Example: Replace the methyl group with a trifluoromethyl (-CF₃) to increase lipophilicity and bioavailability .
Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict solubility and stability?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds (e.g., motifs) using Etter’s rules to identify robust supramolecular architectures.
- Tools: Mercury (CCDC) for motif visualization; ab initio calculations (e.g., Gaussian) to estimate interaction energies .
- Implications: Stronger networks (e.g., O-H∙∙∙N) correlate with lower solubility in polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
